4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.12699141 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Studies
The quest for novel biologically potent heterocyclic compounds has led to the synthesis of compounds that incorporate oxazole, pyrazoline, and pyridine heterocycles. These compounds, including those similar to 4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol, have been studied for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). One of the compounds showed significant potency. Furthermore, the compounds exhibited in vitro antibacterial and antifungal activities, highlighting their potential utilization in overcoming microbial resistance to pharmaceutical drugs. Molecular docking studies have provided inspiring data regarding their potential applications (Katariya, Vennapu, & Shah, 2021).
Drug Discovery and Synthesis of Novel Scaffolds
In drug discovery, the synthesis of novel scaffolds combining various heterocyclic systems, including structures akin to this compound, has been of interest. For example, the fusion of substituted pyranose rings with seven-membered rings to generate benzodiazepines and related heterocycles has been reported. These efforts aim to create compounds with potential therapeutic applications by exploring different structural frameworks for selective derivatization (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001).
N-Heterocycle-Fused Tetrahydro-Diazepinones Synthesis
The development of N-heterocycle-fused tetrahydro-diazepinones, through a regioselective strategy, represents another area of research application. This strategy involves synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates and further treatment with amines to yield target compounds. Such synthetic approaches have expanded to include ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates, demonstrating the versatility of this methodology in producing fused heterocyclic compounds (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).
Anticancer Properties of Oxa-Triazacyclopenta[b]Phenanthrene Dicarboxylic Ester Derivatives
Research has also focused on the synthesis of pyrazole derivatives used to create fused heterocyclic systems with high chemical and pharmacologic importance. These systems structurally mimic biogenic purines and have been synthesized to evaluate their in vitro antiproliferative activity. Some derivative compounds have shown superior anti-proliferative activities compared to current anticancer agents, indicating their potential as anticancer drugs (Jose, 2017).
Safety and Hazards
Properties
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-8-6-15(4-5-18-7-8)12(17)11-9-2-1-3-10(9)13-14-11/h8,16H,1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUDWIVVNNEZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CCOCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.